molecular formula C27H21N2P B4305859 3-[(triphenylphosphoranylidene)amino]quinoline

3-[(triphenylphosphoranylidene)amino]quinoline

Cat. No. B4305859
M. Wt: 404.4 g/mol
InChI Key: CSSGQRQPPFJHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(triphenylphosphoranylidene)amino]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique molecular structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 3-[(triphenylphosphoranylidene)amino]quinoline is not fully understood. However, it is believed that this compound interacts with the energy levels of organic semiconductors, which allows it to act as a hole-transporting material in OLEDs. It has also been suggested that this compound may act as a charge-transfer agent in organic solar cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-[(triphenylphosphoranylidene)amino]quinoline. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms. This makes it an ideal candidate for use in various scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(triphenylphosphoranylidene)amino]quinoline in lab experiments is its unique molecular structure, which makes it an interesting subject for research. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-[(triphenylphosphoranylidene)amino]quinoline is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[(triphenylphosphoranylidene)amino]quinoline. One potential direction is to further investigate its use as a hole-transporting material in OLEDs and as a charge-transfer agent in organic solar cells. Another potential direction is to study the potential applications of this compound in the field of organic field-effect transistors. Additionally, further research is needed to fully understand the mechanism of action of 3-[(triphenylphosphoranylidene)amino]quinoline and its potential biochemical and physiological effects.

Scientific Research Applications

The unique molecular structure of 3-[(triphenylphosphoranylidene)amino]quinoline makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics. It has been shown that 3-[(triphenylphosphoranylidene)amino]quinoline can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic solar cells and field-effect transistors.

properties

IUPAC Name

triphenyl(quinolin-3-ylimino)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N2P/c1-4-13-24(14-5-1)30(25-15-6-2-7-16-25,26-17-8-3-9-18-26)29-23-20-22-12-10-11-19-27(22)28-21-23/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSGQRQPPFJHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC3=CC=CC=C3N=C2)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.